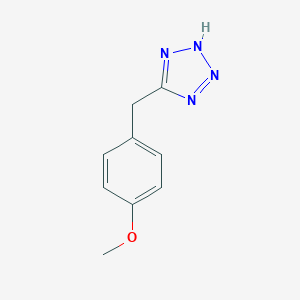

5-(4-Methoxy-benzyl)-2H-tetrazole

Vue d'ensemble

Description

5-(4-Methoxy-benzyl)-2H-tetrazole is an organic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the 4-methoxybenzyl group adds unique chemical properties to the compound, making it of interest in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-benzyl)-2H-tetrazole typically involves the reaction of 4-methoxybenzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methoxy-benzyl)-2H-tetrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The tetrazole ring can be reduced to form an amine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.

Major Products

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: this compound amine.

Substitution: Various substituted benzyl tetrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

5-(4-Methoxy-benzyl)-2H-tetrazole and its derivatives have shown significant pharmacological activities. The tetrazole ring is known for its versatility as a pharmacophore, contributing to the development of various therapeutic agents. Notably, tetrazoles can act as bioisosteres for carboxylic acids, enhancing the potency and selectivity of drugs. For instance, the replacement of carboxylic acid groups with tetrazole moieties has been successfully implemented in angiotensin II receptor antagonists, which are used to treat hypertension .

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit anticancer properties. For example, studies have reported that certain pyrazole-tetrazole hybrids demonstrate cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), with IC50 values comparable to established chemotherapeutics like Doxorubicin . The incorporation of this compound into these hybrids could potentially enhance their anticancer efficacy.

Antimicrobial Activity

Tetrazoles have also been evaluated for their antimicrobial properties. The presence of the 5-(4-Methoxy-benzyl) substituent may influence the compound's ability to inhibit bacterial growth. In vitro studies have shown that similar tetrazole derivatives possess antibacterial and antifungal activities against various pathogens, suggesting that this compound could be a candidate for further investigation in this area .

Material Science

Coordination Chemistry

In material science, tetrazoles serve as ligands in coordination chemistry. Their ability to coordinate with metal ions allows for the formation of metal-organic frameworks (MOFs) and other complex materials with desirable properties such as thermal stability and porosity. The unique nitrogen-rich structure of tetrazoles enhances their binding affinity for metal ions, making them suitable for applications in catalysis and gas storage .

Explosives and Energetic Materials

Due to their high nitrogen content, tetrazoles are also explored as components in energetic materials and explosives. The stability and energy release characteristics of tetrazole derivatives make them suitable candidates for development in this field, potentially leading to safer and more efficient explosive formulations .

Case Study 1: Antihypertensive Agents

A study focused on the synthesis of tetrazole derivatives aimed at developing antihypertensive drugs demonstrated that replacing carboxylic acid groups with tetrazole rings improved binding affinity to angiotensin II receptors. The resulting compounds exhibited significant blood pressure-lowering effects in animal models.

Case Study 2: Anticancer Compounds

Another research initiative explored the synthesis of pyrazole-tetrazole hybrids incorporating this compound. The resulting compounds showed promising anticancer activity against multiple cancer cell lines, warranting further development into potential therapeutic agents.

Mécanisme D'action

The mechanism of action of 5-(4-Methoxy-benzyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The methoxybenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Methyl-benzyl)-2H-tetrazole: Similar structure but with a methyl group instead of a methoxy group.

5-(4-Chloro-benzyl)-2H-tetrazole: Contains a chloro group instead of a methoxy group.

5-(4-Nitro-benzyl)-2H-tetrazole: Contains a nitro group instead of a methoxy group.

Uniqueness

5-(4-Methoxy-benzyl)-2H-tetrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Activité Biologique

5-(4-Methoxy-benzyl)-2H-tetrazole is a notable compound within the tetrazole family, characterized by its unique structure that combines a methoxy group with a benzyl moiety. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Properties

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The specific structure of this compound enhances its reactivity and potential biological interactions. The methoxy group increases lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains. For instance, derivatives similar to this compound demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms .

- Neuropharmacological Effects : There is emerging evidence that tetrazole derivatives may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative and psychiatric disorders .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.

- Receptor Modulation : It could potentially act on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features of similar tetrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorobenzyl)-2H-tetrazole | Chlorine substituent at para position | Enhanced antimicrobial properties |

| 5-(Phenyl)-1H-tetrazole | Simple phenyl group | Exhibits different biological activities |

| 5-(4-Nitrobenzyl)-1H-tetrazole | Nitro substituent | Increased polarity and potential reactivity |

| 5-(Benzyl)-1H-tetrazole | No additional substituents | Basic structure for comparison |

This comparison highlights how substituents on the tetrazole ring can significantly alter biological activity and chemical reactivity.

Case Studies

Several studies have explored the biological activity of tetrazoles, including:

- Antimicrobial Efficacy : A study demonstrated that various 5-substituted tetrazoles exhibited potent antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa . The structure-activity relationship indicated that the presence of electron-donating groups like methoxy enhances activity.

- Cytotoxicity Against Cancer Cells : Research involving cell line assays revealed that certain tetrazole derivatives showed promising cytotoxic effects against melanoma and breast cancer cells. These findings support further exploration into their potential as anticancer agents .

- Neuropharmacological Applications : Investigations into the effects of tetrazoles on neurotransmitter systems have suggested potential applications in treating anxiety and depression by modulating NMDA receptor activity .

Propriétés

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-4-2-7(3-5-8)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWXWEYVLHRYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355179 | |

| Record name | 5-(4-Methoxy-benzyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132372-75-9 | |

| Record name | 5-(4-Methoxy-benzyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.